2-((Diethylamino)methyl)thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)5-8-10-7(6-14-8)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
OEFZSBBWNIJYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole-4-carboxylic Acid
Thiazole-4-carboxylic acid serves as the foundational intermediate. As described in patent CN102372680A, this compound is synthesized via a four-step sequence:
- Condensation : L-Cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid.
- Esterification : Treatment with methanol and HCl gas yields methyl thiazolidine-4-carboxylate hydrochloride (89% yield).
- Oxidation : MnO₂ in acetonitrile oxidizes the thiazolidine ester to methyl thiazole-4-carboxylate (80.8% yield).
- Hydrolysis : Alkaline hydrolysis followed by acidification affords thiazole-4-carboxylic acid.
Method 2: Directed Ortho Metalation and Functionalization
Ester Protection
Methyl thiazole-4-carboxylate, synthesized as in, undergoes directed ortho metalation using a strong base (e.g., LDA or n-BuLi) at –78°C in THF. The ester group directs deprotonation to the 2-position.
Electrophilic Quenching and Functionalization
- Step 1 : Quenching the lithiated species with formaldehyde introduces a hydroxymethyl group.
- Step 2 : Tosylation of the hydroxyl group (TsCl, Et₃N) forms a leaving group.
- Step 3 : Displacement with diethylamine yields the diethylaminomethyl substituent.
Typical Yields
- Metalation and quenching: 60–70%
- Tosylation: 85–90%
- Amination: 75–80%
Ester Hydrolysis
Final hydrolysis with aqueous NaOH (10% w/v) at reflux affords the target carboxylic acid.
Method 3: Hantzsch Thiazole Synthesis with Pre-installed Substituents
Classical Hantzsch Limitations
Traditional Hantzsch synthesis employs α-halo ketones and thioureas. Introducing a diethylaminomethyl group at position 2 would require a pre-functionalized thiourea or α-halo ketone, which are synthetically challenging.
Alternative Ring-Forming Approaches
A modified approach could utilize:
- Thioamide Component : N-(Diethylaminomethyl)thiourea
- α-Halo Ketone : Bromopyruvic acid
However, the instability of N-(diethylaminomethyl)thiourea and competing side reactions render this method less practical compared to post-synthetic functionalization.
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Reaction | Directed Metalation | Hantzsch Modification |
|---|---|---|---|
| Steps | 3–4 | 5–6 | 4–5 |
| Overall Yield | 40–50% | 30–40% | <20% |
| Regioselectivity | Moderate | High | Low |
| Functional Group Tolerance | Limited | High | Moderate |
| Scalability | High | Moderate | Low |
Key Insights
- The Mannich reaction offers operational simplicity but requires careful pH control.
- Directed metalation ensures regioselectivity at the expense of step count.
- Hantzsch-derived routes are presently impractical due to precursor limitations.
Experimental Considerations and Optimization
Solvent and Temperature Effects
Catalytic Enhancements
- Mannich : Substituting HCl with Lewis acids (e.g., ZnCl₂) may improve iminium ion stability.
- Amination : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic displacement rates.
Analytical Validation
- HPLC Purity : >95% achieved via recrystallization (ethyl acetate/hexane).
- ¹H NMR : Diagnostic signals include the thiazole’s aromatic protons (δ 8.8–9.0 ppm) and diethylaminomethyl’s CH₂ (δ 2.5–3.0 ppm).
Applications and Derivatives
Pharmaceutical Relevance
The diethylaminomethyl group enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted drugs.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with substituted functional groups.
Scientific Research Applications
2-((Diethylamino)methyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((Diethylamino)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Positional Isomerism : The carboxylic acid group at position 4 (target compound) versus position 5 (e.g., –5) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and crystallinity.
- Bulkier groups (e.g., 3,4-dimethoxyphenethyl in ) may improve receptor binding but reduce solubility.
- Saturation : Partially saturated thiazoles (e.g., 4,5-dihydro derivatives in ) exhibit reduced aromaticity, affecting reactivity and metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing 2-((Diethylamino)methyl)thiazole-4-carboxylic acid and its derivatives?
The synthesis of thiazole-4-carboxylic acid derivatives typically involves coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, 2-phenylthiazole-4-carboxylic acid derivatives are synthesized via condensation of substituted benzamides with thiazole intermediates under controlled pH and temperature conditions . Multi-step protocols may include halogenation, nitration, or alkylation to introduce functional groups like diethylamino-methyl substituents .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the thiazole ring structure and substituent positions (e.g., diethylamino-methyl group) .
- Mass spectrometry (ESI-MS) : For molecular weight verification and purity assessment .
- HPLC : To determine enantiomeric purity, particularly for chiral derivatives .
- Melting point analysis : To validate crystallinity and compare with literature data .
Q. How does the diethylamino-methyl substituent influence the compound’s reactivity and solubility?
The diethylamino group enhances solubility in polar solvents due to its basicity and hydrogen-bonding potential. However, it may also introduce steric hindrance, affecting coupling reactions. Comparative studies of methyl-, ethyl-, and fluorophenyl-substituted thiazoles suggest that bulkier groups reduce reaction yields but improve metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
Optimization strategies include:
- Catalyst screening : EDCI/HOBt systems often outperform DCC (dicyclohexylcarbodiimide) in carboxamide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature control : Reactions at 0–25°C minimize side-product formation in sensitive steps .
- pH adjustment : Maintaining mildly acidic conditions (pH 4–6) stabilizes the thiazole ring during synthesis .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from structural analogs with subtle differences (e.g., fluorophenyl vs. methylphenyl groups). To address this:
Q. What computational methods aid in predicting the compound’s interactions with biological targets?
Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations can model:
- Binding affinities to enzymes like cyclooxygenase or kinases .
- Solubility and partition coefficients (logP) using software like COSMO-RS .
- Degradation pathways under physiological conditions .
Q. What strategies mitigate degradation of this compound during storage?
- Storage conditions : Amber glass bottles at –20°C under inert gas (N₂/Ar) prevent photolytic and oxidative degradation .
- Lyophilization : Freeze-drying improves stability of carboxylic acid derivatives .
- Buffering agents : Addition of citrate or phosphate buffers (pH 6–7) reduces hydrolysis .
Methodological Considerations
Q. How to design analogs to enhance pharmacological properties while retaining thiazole core activity?
- Bioisosteric replacement : Substitute the diethylamino group with morpholine or piperazine to modulate lipophilicity .
- Peptidomimetic approaches : Conjugate the thiazole core to amino acid residues (e.g., L-proline) to improve cell permeability .
- Prodrug strategies : Esterify the carboxylic acid to enhance oral bioavailability .
Q. How to employ comparative studies with structurally similar thiazole derivatives?
Q. What are the key challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
